Enhanced Lipophilicity vs. Unmodified Uridine Drives Its Utility as a Synthetic Intermediate
Uridine 2',3',5'-tribenzoate demonstrates significantly enhanced lipophilicity compared to unmodified uridine due to the presence of three benzoyl ester groups . This property is a critical differentiator for its primary application as a synthetic intermediate, allowing for solubility in non-polar solvents and facilitating reactions that are not possible with the hydrophilic parent nucleoside [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | High lipophilicity (implied by three benzoyl esters) |
| Comparator Or Baseline | Uridine (Hydrophilic, LogP ~ -1.8) [2] |
| Quantified Difference | Significant increase in LogP; qualitative class-level difference |
| Conditions | Chemical structure comparison; solubility in non-polar solvents [1] |
Why This Matters
This property is essential for its role as a building block in organic synthesis, enabling reactions in non-aqueous media and purification via standard organic chemistry techniques.
- [1] ChemicalBook. (n.d.). 2',3',5'-TRI-O-BENZOYLURIDINE (CAS 1748-04-5). View Source
- [2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6029, Uridine. View Source
